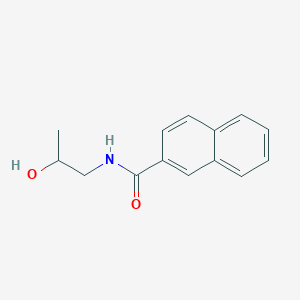
N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide, also known as HX630, is a fluorescent dye that has been widely used in scientific research. It is a xanthene derivative that emits bright green fluorescence upon excitation with blue light. HX630 has been used as a fluorescent probe for various applications in biochemistry, cell biology, and medical research.
作用機序
N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide is a hydrophobic molecule that can penetrate cell membranes and bind to hydrophobic regions of biomolecules such as proteins and lipids. Upon excitation with blue light, N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide undergoes a photochemical reaction that results in the emission of green fluorescence. The emission wavelength of N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide is sensitive to its microenvironment, such as pH, polarity, and viscosity. Therefore, N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide can be used as a fluorescent probe to monitor the changes in the microenvironment of biomolecules in real-time.
Biochemical and Physiological Effects:
N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide is a non-toxic fluorescent dye that does not affect the biochemical or physiological properties of biomolecules or cells. It has been shown to be stable under physiological conditions and does not interfere with cellular processes such as metabolism, proliferation, or differentiation. Therefore, N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide is a useful tool for studying the dynamics of biomolecules and cellular processes in living cells.
実験室実験の利点と制限
N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide has several advantages for lab experiments. It is a highly sensitive and specific fluorescent probe that can detect low concentrations of biomolecules in complex mixtures. It is also easy to use and does not require any specialized equipment or expertise. N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide is compatible with various imaging techniques such as confocal microscopy, flow cytometry, and fluorescence spectroscopy.
However, N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide also has some limitations for lab experiments. It is a hydrophobic molecule that can aggregate in aqueous solutions, leading to non-specific binding and quenching of fluorescence. Therefore, N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide should be used at low concentrations and in the presence of detergents or other solubilizing agents. In addition, N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide is sensitive to photobleaching, which can limit its usefulness for long-term imaging experiments.
将来の方向性
There are several future directions for the use of N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide in scientific research. One direction is to develop new derivatives of N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide with improved solubility, stability, and sensitivity. Another direction is to use N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide in combination with other fluorescent probes or imaging techniques to study complex cellular processes such as signaling pathways, gene expression, and protein interactions. Furthermore, N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide can be used in combination with other techniques such as electrophysiology, optogenetics, and microfluidics to study the dynamics of cellular processes at high spatiotemporal resolution.
合成法
N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide can be synthesized by the reaction of 9H-xanthene-9-carboxylic acid with 2-amino-1-propanol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous dichloromethane at room temperature for several hours. The resulting product is then purified by column chromatography to obtain pure N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide.
科学的研究の応用
N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide has been widely used as a fluorescent probe for various applications in scientific research. It has been used to label proteins, peptides, nucleic acids, and lipids for fluorescence imaging and detection. N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide has also been used as a sensor for pH, metal ions, and reactive oxygen species in biological systems. In addition, N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide has been used to study the dynamics of membrane fusion, endocytosis, and exocytosis in living cells.
特性
IUPAC Name |
N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-11(19)10-18-17(20)16-12-6-2-4-8-14(12)21-15-9-5-3-7-13(15)16/h2-9,11,16,19H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOGMWJZILIDSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(4-Ethylpiperazine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7514522.png)
![2-[Cyclohexyl(methyl)amino]-1-piperidin-1-ylethanone](/img/structure/B7514528.png)
![[3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone](/img/structure/B7514550.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylsulfonylpropanamide](/img/structure/B7514562.png)





![N-[1-(3-chlorophenyl)ethyl]acetamide](/img/structure/B7514592.png)
![2-[Methyl-[(5-methylfuran-2-yl)methyl]amino]acetamide](/img/structure/B7514598.png)

